• BC-1485
    • Cat. No.:
    • B605971
    • CAS No.:
    • Molecular Formula:
    • C19H21N5O5S
    • Molecular Weight:
    • 431.5 g/mol
    Description
    BC-1485 is a first-in-class inhibitor of Fibrosis-inducing E3 ligase 1 (FIEL1 ), which disrupts FIEL1-directed PIAS4 ubiquitination.
  • SX-517
    • Cat. No.:
    • B611091
    • CAS No.:
    • 1240494-13-6
    • Molecular Formula:
    • C19H16BFN2O3S
    • Molecular Weight:
    • 382.2 g/mol
    Description
    SX-517 is a potent noncompetitive boronic acid CXCR1/2 antagonist. SX-517 inhibited CXCL1-induced Ca(2+) flux (IC50 = 38 nM) in human PMNs but had no effect on the Ca(2+) flux induced by C5a, fMLF, or PAF. SX-5...
  • SX-682
    • Cat. No.:
    • B611092
    • CAS No.:
    • 1648843-04-2
    • Molecular Formula:
    • C19H14BF4N3O4S
    • Molecular Weight:
    • 467.2 g/mol
    Description
    CXCR1/2 Inhibitor SX-682 is an orally bioavailable, selective and reversible antagonist of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and antineoplastic activities. Upon administration CXCR1/2 inhibitor SX-682 selectively and allosterically binds to CXCR 1 and 2 and inhibits their activation by tumor-secreted chemokines. This inhibits CXCR1/2-mediated signaling, reduces both recruitment and migration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and neutrophils in the tumor microenvironment (TME), inhibits inflammatory processes and abrogates the immunosuppressive-induced nature of the TME. This allows effector cells, such as natural killer (NK) cells and cytotoxic T-lymphocytes (CTLs), to kill and eliminate cancer cells. This inhibits tumor cell migration, metastasis, angiogenesis and tumor cell proliferation. CXCR1 and 2, G protein-coupled receptor proteins located on myeloid cells and certain tumor cells, play key roles in the immunosuppressive nature of the TME, tumor metastasis, therapy-resistance and myeloid cell suppression. They play a key role in inflammation and their expression is elevated in several inflammatory-driven diseases.
    SX-682 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications."> SX-682 is under investigation in clinical trial NCT04574583 (Phase I/II Trial Investigating the Safety, Tolerability, Pharmacokinetics, Immune and Clinical Activity of SX-682 in Combination With Bintrafusp Alfa ...
  • Ladarixin sodium
    • Cat. No.:
    • B1674320
    • CAS No.:
    • 865625-56-5
    • Molecular Formula:
    • C11H12F3NNaO6S2
    • Molecular Weight:
    • 398.3 g/mol
    Description
    Ladarixin Sodium is the sodium salt form of ladarixin, an orally bioavailable, small molecule, dual inhibitor of C-X-C motif chemokine receptors 1 (CXCR1) and 2 (CXCR2), with potential anti-inflammatory and anti...
  • Reparixin lysine
    • Cat. No.:
    • B1680520
    • CAS No.:
    • 266359-93-7
    • Molecular Formula:
    • C20H35N3O5S
    • Molecular Weight:
    • 429.6 g/mol
    Description
    Reparixin is a non-competitive allosteric inhibitor of the activation of CXCR1 and CXCR2 chemokine receptors by IL-8 (IC50s = 1 and 100 nM, respectively). It blocks a range of activities related to IL-8 signalin...
  • SCH-900875
    • Cat. No.:
    • B3064259
    • CAS No.:
    • 907206-98-8
    • Molecular Formula:
    • C28H37ClN8O2
    • Molecular Weight:
    • 553.1 g/mol
    Description
    SCH-900875 is a useful research compound. Its molecular formula is C28H37ClN8O2 and its molecular weight is 553.1 g/mol. The purity is usually 95%.
    BenchChem offers high-quality SCH-900875 suitable for many...
  • Navarixin
    • Cat. No.:
    • B7934289
    • CAS No.:
    • 862464-58-2
    • Molecular Formula:
    • C21H23N3O5
    • Molecular Weight:
    • 397.4 g/mol
    Description
    Navarixin is an orally available small molecule antagonist of the C-X-C motif chemokine receptor 1 (CXCR1;  interleukin-8 receptor alpha;  IL8RA) and 2 (CXCR2;  interleukin-8 receptor beta;  ...
© Copyright 2025 BenchChem. All Rights Reserved.